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molecular formula C19H21ClN2O5 B8499565 Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-

Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-

Cat. No. B8499565
M. Wt: 392.8 g/mol
InChI Key: HWIUNNSTOZQJBZ-UHFFFAOYSA-N
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Patent
US06326386B1

Procedure details

To a stirred solution of 3-[2-(tert-butoxycarbonyl-pyridin-4-yl-amino)-ethoxy]-5-chloro-benzoic acid methyl ester (0.58 g) in a mixture of 1,4-dioxane (5 ml) and water (5 ml) was added 2M sodium hydroxide solution (0.72 ml). The reaction mixture was stirred at room temperature for 20 h, acidified by the addition of 2M hydrochloric acid (0.75 ml) and then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, the aqueous layer removed and the organic phase washed with further water and dried with brine and over sodium sulphate. Concentration of the organic phase under reduced pressure gave the title compound as a yellow solid (0.32 g).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:5]=1.[OH-].[Na+].Cl>O1CCOCC1.O>[C:24]([O:23][C:21]([N:14]([C:15]1[CH:16]=[CH:17][N:18]=[CH:19][CH:20]=1)[CH2:13][CH2:12][O:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([Cl:10])[CH:7]=1)[C:3]([OH:28])=[O:2])=[O:22])([CH3:27])([CH3:25])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.72 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the aqueous layer removed
WASH
Type
WASH
Details
the organic phase washed with further water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and over sodium sulphate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCOC=1C=C(C(=O)O)C=C(C1)Cl)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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